N-(5-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide is a complex organic compound with the molecular formula and a molecular weight of 358.42 g/mol. This compound is primarily utilized in research settings and is not intended for therapeutic or veterinary applications. It is classified under the category of heterocyclic compounds, specifically featuring a combination of pyridine and thiazole rings, which are significant in pharmaceuticals due to their biological activity.
The synthesis of N-(5-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide involves multiple steps that typically include:
These synthetic routes require careful control of reaction conditions to ensure high yields and purity.
The molecular structure of N-(5-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide can be represented by various structural formulas:
InChI=1S/C17H18N4O3S/c1-20-7-2-3-11(15(20)23)16(24)21-8-6-12-13(9-21)25-17(18-12)19-14(22)10-4-5-10/h2-3,7,10H,4-6,8-9H2,1H3,(H,18,19,22)
This structure indicates a complex arrangement with multiple functional groups that contribute to its chemical properties.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 358.42 g/mol |
InChI Key | LPLPUEWFVVUJQO-UHFFFAOYSA-N |
SMILES | CN1C=CC=C(C1=O)C(=O)N2CCC3=C(C2)SC(=N3)NC(=O)C4CC4 |
N-(5-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide can participate in various chemical reactions due to its functional groups:
These reactions highlight the compound's versatility in synthetic chemistry.
While specific mechanisms of action for N-(5-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide are not extensively documented in literature due to its primary research use rather than therapeutic applications, it is likely that its biological activity relates to its interaction with specific biological targets such as enzymes or receptors influenced by its structural components.
The physical and chemical properties of N-(5-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide include:
N-(5-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide primarily finds applications in scientific research:
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1